molecular formula C6H9NO2 B12829262 N-methoxy-N-methylbut-2-ynamide

N-methoxy-N-methylbut-2-ynamide

Cat. No.: B12829262
M. Wt: 127.14 g/mol
InChI Key: NVIUJXANIQHNOE-UHFFFAOYSA-N
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Description

N-methoxy-N-methylbut-2-ynamide is an organic compound with the molecular formula C6H11NO2. It is a member of the ynamide family, which are known for their unique reactivity and versatility in organic synthesis. This compound is characterized by the presence of both an alkyne and an amide functional group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methylbut-2-ynamide typically involves the reaction of N-methylbut-2-ynamide with methoxy reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent at low temperatures . The reaction proceeds through the deprotonation of the amide, followed by nucleophilic substitution with a methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylbut-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-methoxy-N-methylbut-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methylbut-2-ynamide involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in cycloaddition reactions, while the amide group can undergo nucleophilic attack. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methylbut-2-ynamide is unique due to the presence of both an alkyne and an amide functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-methoxy-N-methylbut-2-ynamide

InChI

InChI=1S/C6H9NO2/c1-4-5-6(8)7(2)9-3/h1-3H3

InChI Key

NVIUJXANIQHNOE-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N(C)OC

Origin of Product

United States

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